molecular formula C18H14FN3O B8505854 {2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone CAS No. 83166-06-7

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone

Cat. No. B8505854
CAS RN: 83166-06-7
M. Wt: 307.3 g/mol
InChI Key: ALNYFJCONXXPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C18H14FN3O and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83166-06-7

Product Name

{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

[2-[(3-aminopyridin-2-yl)amino]phenyl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H14FN3O/c19-13-9-7-12(8-10-13)17(23)14-4-1-2-6-16(14)22-18-15(20)5-3-11-21-18/h1-11H,20H2,(H,21,22)

InChI Key

ALNYFJCONXXPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 35 g (0.163 mole) of 2-amino-4'-fluorobenzophenone and 27 g (0.21 mole) of 3-amino-2-chloropyridine was heated at 175°-180° C. for 2.5 hr. The mixture was allowed to cool to 110° C., after which 100 ml of hot toluene was added. On cooling to 50° C., 50 ml of methylene chloride was added. The solvent layer was decanted, leaving a black solid mass which was dissolved in hot methanol. The solution volume was reduced by one half and allowed to stand overnight at room temperature. The mixture was filtered and the filter cake washed twice by suspending in methylene chloride. The weight of crude solid produced was 22.5 g. The solid was dissolved in methanol and basified with 50% aqueous sodium hydroxide. The mixture was extracted with methylene chloride and the extract dried and concentrated. The residue was twice crystallized from isopropyl alcohol, decolorizing by boiling with charcoal the second time, to give 14 g (28%) solid which was red-orange in color; m.p. 121.5°-122.5° C.
Quantity
35 g
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reactant
Reaction Step One
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27 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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50 mL
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solvent
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Yield
28%

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